molecular formula C15H12ClF3N2O2 B3036248 5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-19-0

5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B3036248
CAS RN: 339024-19-0
M. Wt: 344.71 g/mol
InChI Key: FSWAVOWDVZBPQU-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide” has a molecular formula of C14H9ClF3NO3 and a molecular weight of 331.67 . It is also known as 5-chloro-6-oxo-1- (3- (trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9ClF3NO3/c15-11-5-9 (13 (21)22)7-19 (12 (11)20)6-8-2-1-3-10 (4-8)14 (16,17)18/h1-5,7H,6H2, (H,21,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 331.67 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results . More research would be needed to determine these properties.

Scientific Research Applications

Antimicrobial Activity

  • 5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide derivatives have shown significant antimicrobial activities. For instance, a study synthesized various 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, displaying more activity against strains of Proteus vulgaris and Pseudomonas aeruginosa than reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).
  • Another study synthesized 6-oxo-pyridine-3-carboxamide derivatives that demonstrated broad-spectrum antibacterial and antifungal properties, comparing favorably with antibiotics like Ampicillin and Gentamicin (El-Sehrawi et al., 2015).

Antioxidant Activity

  • Certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including those with chloro, hydroxyl, and trifluoromethyl groups, were identified as potent antioxidants. Some compounds even surpassed ascorbic acid in antioxidant effectiveness (Tumosienė et al., 2019).

Calcium-Channel Antagonist Activity

  • 1,4-Dihydropyridine derivatives, similar in structure to 5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, have potential as calcium-channel antagonists. These compounds have shown modulatory properties on calcium channels, which could be significant for various medical applications (Linden et al., 2011).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives like benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from similar compounds have been identified as effective anti-inflammatory and analgesic agents. Some of these compounds displayed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Radioligand for Imaging

  • The compound IUR-1601, structurally related to 5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide, was synthesized and evaluated as a novel P2X7R radioligand. This is significant for imaging applications in medical diagnostics (Gao et al., 2018).

Anticonvulsant Properties

  • Compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, related in structure, have been explored for their anticonvulsant properties. These studies contribute to the development of new treatments for epilepsy and related disorders (Kubicki et al., 2000).

Safety and Hazards

The safety data sheet for this compound is not available in the search results . Therefore, the specific hazards associated with this compound are not known. It is always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

5-chloro-N-methyl-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c1-20-13(22)10-6-12(16)14(23)21(8-10)7-9-3-2-4-11(5-9)15(17,18)19/h2-6,8H,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWAVOWDVZBPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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